molecular formula C10H10N2OS B455652 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one CAS No. 39123-65-4

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B455652
CAS No.: 39123-65-4
M. Wt: 206.27g/mol
InChI Key: GDIIUSNPCPWLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a benzyl group, a mercapto group, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of benzylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR)

    Purification: Crystallization and recrystallization

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-mercapto-1-methylimidazole
  • 2-mercapto-4-methylimidazole
  • 2-mercapto-5-methylimidazole

Uniqueness

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological membranes. This structural feature distinguishes it from other mercaptoimidazole derivatives and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

3-benzyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIIUSNPCPWLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.